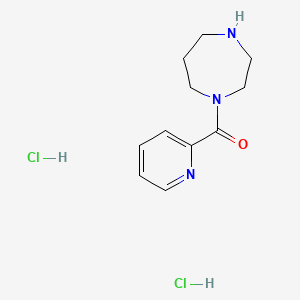
1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride is a chemical compound that features a pyridine ring attached to a diazepane structure, with two hydrochloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride typically involves the reaction of pyridine-2-carboxylic acid with 1,4-diazepane in the presence of a suitable activating agent, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvents: Commonly used solvents include dichloromethane or ethanol.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted diazepane derivatives.
Scientific Research Applications
1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride exerts its effects involves interactions with specific molecular targets. The pyridine ring can interact with enzyme active sites, while the diazepane structure may influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Pyridine-2-carboxylic acid derivatives: These compounds share the pyridine ring structure and may have similar reactivity.
Diazepane derivatives: Compounds with the diazepane ring can exhibit similar chemical behavior.
Uniqueness: 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride is unique due to the combination of the pyridine and diazepane structures, which can confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields.
Properties
Molecular Formula |
C11H17Cl2N3O |
|---|---|
Molecular Weight |
278.18 g/mol |
IUPAC Name |
1,4-diazepan-1-yl(pyridin-2-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(10-4-1-2-6-13-10)14-8-3-5-12-7-9-14;;/h1-2,4,6,12H,3,5,7-9H2;2*1H |
InChI Key |
UGNQDDFTFLBLKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















